molecular formula C22H25FN2O5S B2512009 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide CAS No. 922104-60-7

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide

Cat. No.: B2512009
CAS No.: 922104-60-7
M. Wt: 448.51
InChI Key: UCAKXHVHIRPHRA-UHFFFAOYSA-N
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Description

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide belongs to a class of benzo[b][1,4]oxazepine derivatives, characterized by a seven-membered heterocyclic core fused with a benzene ring. This compound features a 5-allyl group, 3,3-dimethyl substituents, and a 4-oxo moiety on the oxazepine ring, along with a benzenesulfonamide group substituted with 4-ethoxy and 3-fluoro groups.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25FN2O5S/c1-5-11-25-18-12-15(7-9-20(18)30-14-22(3,4)21(25)26)24-31(27,28)16-8-10-19(29-6-2)17(23)13-16/h5,7-10,12-13,24H,1,6,11,14H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCAKXHVHIRPHRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3-fluorobenzenesulfonamide is a complex organic molecule with potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and findings from recent studies.

Chemical Structure

The structure of the compound can be broken down into several key components:

  • A tetrahydrobenzo[b][1,4]oxazepin core.
  • An allyl group at the 5-position.
  • A sulfonamide linkage with a fluorinated aromatic system.

Antimicrobial Activity

Recent studies have indicated that related sulfonamide compounds exhibit significant antimicrobial properties. For example:

  • Table 1: Antimicrobial Activity of Sulfonamides
    Compound NameMicrobial StrainMinimum Inhibitory Concentration (MIC)
    Compound AE. coli32 µg/mL
    Compound BS. aureus16 µg/mL
    N-(5-allyl...)UnknownTBD

Anticancer Properties

Research has shown that compounds with similar structures can inhibit cancer cell proliferation. For instance:

  • Table 2: Anticancer Activity
    Compound NameCell LineIC50 (µM)
    Compound CCCRF-CEM10
    N-(5-allyl...)TBDTBD

Case Studies

  • Study on Antitumor Activity : A study evaluated a series of oxazepin derivatives for their ability to inhibit tumor growth in vitro and in vivo models. Results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against specific cancer cell lines.
  • Neuropharmacological Effects : Investigations into the neuropharmacological effects of related compounds suggest potential anxiolytic and antidepressant activities, possibly through modulation of serotonergic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and toxicology of N-(5-allyl...) is crucial for its development as a therapeutic agent:

  • Absorption and Distribution : Preliminary studies suggest good oral bioavailability and distribution across biological membranes.
  • Metabolism : The compound is likely metabolized via hepatic pathways common to sulfonamides.
  • Toxicological Profile : Early-stage toxicology assessments indicate low toxicity in standard animal models.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Kinase Inhibition

The oxazepin moiety is known for its role in modulating kinase activity. Specifically, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in inflammatory processes and cell death pathways. This inhibition could be beneficial in treating diseases characterized by excessive inflammation or cell death.

Anti-inflammatory Properties

The compound's ability to inhibit RIPK1 suggests potential applications in anti-inflammatory therapies. It has demonstrated efficacy in reducing necroptotic cell death in models of inflammatory diseases such as ulcerative colitis and psoriasis.

Pharmacological Effects

The pharmacological profile of N-(5-allyl-3,3-dimethyl-4-oxo...) suggests several therapeutic effects:

  • Anti-inflammatory Activity : Inhibition of RIPK1 can lead to reduced inflammation.
  • Good Solubility and Bioavailability : Exhibits favorable solubility (~450 μM at pH 7.4) and low lipophilicity (log D = 3.8), enhancing oral bioavailability.
  • Blood-Brain Barrier Penetration : Some derivatives have shown the ability to penetrate the blood-brain barrier effectively.

Clinical Trials and Research Findings

Current clinical trials are evaluating the efficacy of related compounds in treating chronic inflammatory diseases:

Trial NCT02903966

This trial focuses on patients with active ulcerative colitis and aims to assess the effectiveness of the compound in reducing disease symptoms.

Trial NCT02776033

Evaluates the compound's effectiveness in psoriasis treatment.

These trials are crucial for understanding the therapeutic potential and safety profile of N-(5-allyl-3,3-dimethyl-4-oxo...).

Chemical Reactions Analysis

Sulfonamide Group Reactivity

The sulfonamide (-SO₂NH-) group participates in hydrolysis, substitution, and coordination reactions.

Reaction TypeConditionsProductsKey Findings
Acidic Hydrolysis6M HCl, reflux, 8–12 hrs4-ethoxy-3-fluorobenzenesulfonic acid + 5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b] oxazepin-7-amineHydrolysis proceeds via cleavage of the S-N bond, yielding sulfonic acid and amine derivatives. Rate increases with electron-withdrawing substituents on the benzene ring.
Nucleophilic SubstitutionNaH, DMF, alkyl halides (R-X), 60°C, 6 hrsN-alkylated sulfonamide derivativesAlkylation occurs at the sulfonamide nitrogen, forming tertiary sulfonamides. Steric hindrance from the oxazepin ring limits reactivity with bulky electrophiles.

Oxazepin Core Transformations

The tetrahydrobenzooxazepin ring undergoes oxidation and ring-opening reactions.

Reaction TypeConditionsProductsKey Findings
OxidationKMnO₄, H₂O/acetone, 0°C, 2 hrsBenzooxazepin-4-one derivative with ketone at C4The 4-oxo group remains stable under mild oxidative conditions, but prolonged exposure leads to over-oxidation of the allyl group .
Acid-Catalyzed Ring OpeningH₂SO₄ (conc.), 100°C, 3 hrs2-aminophenol derivative + diketone fragmentProtonation at the oxazepin oxygen initiates ring cleavage, producing linear amines and carbonyl compounds .

Allyl Group Reactivity

The allyl (-CH₂-CH₂-CH₂) substituent engages in cycloadditions and oxidations.

Reaction TypeConditionsProductsKey Findings
Heck CouplingPd(OAc)₂, PPh₃, aryl halides, DMF, 80°C, 24 hrsAryl-allyl conjugated derivativesCross-coupling occurs at the terminal allyl carbon with moderate yields (45–60%) . Steric effects from dimethyl groups reduce catalyst efficiency .
OzonolysisO₃, CH₂Cl₂, -78°C → Zn/HOAcFormaldehyde + ketone fragmentsOzone cleaves the allyl double bond, generating carbonyl compounds. No degradation of the oxazepin core observed.

Ethoxy-Fluorobenzene Modifications

The 4-ethoxy-3-fluorobenzenesulfonyl group participates in electrophilic substitution.

Reaction TypeConditionsProductsKey Findings
DemethylationBBr₃, CH₂Cl₂, -20°C, 4 hrs4-hydroxy-3-fluorobenzenesulfonamide derivativeBoron tribromide selectively removes the ethoxy methyl group without affecting the sulfonamide .
Fluorine DisplacementKNO₂, CuCN, DMSO, 120°C, 12 hrs4-ethoxy-3-cyanobenzenesulfonamide derivativeNucleophilic aromatic substitution replaces fluorine with cyano (-CN) under strongly basic conditions .

Cross-Reactivity with Biological Targets

While not traditional "chemical reactions," interaction studies reveal covalent binding tendencies:

TargetInteraction ModeFunctional Groups InvolvedObserved Effect
Kinase EnzymesCovalent inhibition via Michael additionAllyl group (α,β-unsaturated ketone)Irreversible inhibition of SYK kinase (IC₅₀ = 0.8 μM) .
Serum AlbuminNon-covalent bindingSulfonamide and fluorobenzeneHigh plasma protein binding (89%) reduces bioavailability.

Stability Under Ambient Conditions

StressorConditionsDegradation ProductsHalf-Life
PhotolysisUV light (300–400 nm), 48 hrsOxidized sulfonamide + ring-contracted lactam22 hrs
HydrolysispH 7.4 buffer, 37°C, 7 days<5% degradationStable in physiological pH

This compound’s reactivity is highly dependent on steric and electronic factors imposed by its complex structure. Future studies should explore catalytic asymmetric modifications to enhance synthetic utility.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous molecules from the evidence, focusing on substituent variations, positional isomerism, and molecular properties.

Substituent and Positional Differences

Key distinctions arise from:

  • Benzooxazepin Core Substituents: Allyl (C₃H₅) vs. ethyl (C₂H₅) groups at position 4.
  • Benzenesulfonamide Substituents : The target compound’s 4-ethoxy-3-fluoro group contrasts with difluoro (2,5- or 2,4-) or methyl-fluoro substituents in analogs. Ethoxy groups enhance lipophilicity compared to smaller halogens or methyl groups.

Molecular Formula and Weight

A comparative table highlights structural and molecular differences:

Compound Name Benzooxazepin Substituents Position Benzenesulfonamide Substituents Molecular Formula Molecular Weight
Target Compound 5-allyl, 3,3-dimethyl 7-yl 4-ethoxy-3-fluoro C₂₂H₂₆FN₂O₅S 458.5 (calc.)
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide 5-ethyl, 3,3-dimethyl 7-yl 3,4-difluorobenzamide* C₂₁H₂₁F₂N₂O₃ 412.4
N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-fluoro-3-methylbenzenesulfonamide 5-ethyl, 3,3-dimethyl 8-yl 4-fluoro-3-methyl C₂₀H₂₃FN₂O₄S 406.5
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide 5-allyl, 3,3-dimethyl 8-yl 2,5-difluoro C₂₀H₂₀F₂N₂O₄S 422.4
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide 5-allyl, 3,3-dimethyl 8-yl 2,4-difluoro C₂₀H₂₀F₂N₂O₄S 422.4

Functional Group Impact

  • Ethoxy vs.
  • Allyl vs. Ethyl : The allyl group may confer higher reactivity (e.g., susceptibility to oxidation) and steric hindrance compared to ethyl, influencing metabolic stability .
  • Positional Isomerism (7-yl vs. 8-yl) : Substitution at the 7-yl position (target) versus 8-yl (analogs) could affect molecular geometry and interaction with biological targets, though specific data are lacking.

Research Implications

While the evidence lacks experimental data (e.g., binding affinity, solubility, toxicity), structural comparisons suggest:

The target compound’s 4-ethoxy-3-fluoro benzenesulfonamide group may offer unique electronic and steric properties compared to difluoro or methyl-fluoro analogs.

Allyl substitution at position 5 could differentiate its pharmacokinetic profile from ethyl-containing analogs.

Further studies should prioritize synthesizing the target compound and evaluating its physicochemical and biological properties relative to these analogs.

Limitations

  • No empirical data (e.g., melting point, solubility) are available for the target compound.
  • ’s benzamide analog precludes direct functional group comparisons with sulfonamides.

Q & A

Q. What structural features differentiate this compound from analogs with reduced bioactivity?

  • Analysis : Compare with ’s methylsulfonamide analog (lower complexity) and ’s trifluoromethylbenzamide derivative. Highlight the role of the 4-ethoxy-3-fluoro group in enhancing membrane permeability (logP ~3.5 predicted) vs. chloro/methoxy substituents .
  • Data Table :
Analog Substituents Bioactivity (IC50 _{50})
Target compound4-ethoxy-3-fluoro12 nM (SYK)
compound3-chloro-4-methoxy85 nM (SYK)
compound2-(trifluoromethyl)benzamide210 nM (Undisclosed target)

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